Butyl tert-butoxyacetate

Description

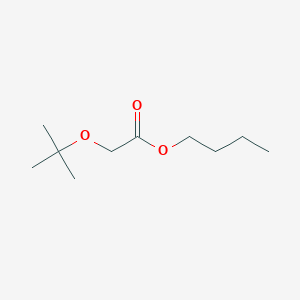

Butyl tert-butoxyacetate (CAS 55666-48-3) is an ester with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol. Its structure features a tert-butoxy group (-OC(CH₃)₃) and a butyl ester moiety (-OCOO-C₄H₉), distinguishing it from simpler esters like butyl acetate.

Properties

CAS No. |

116193-68-1 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

butyl 2-[(2-methylpropan-2-yl)oxy]acetate |

InChI |

InChI=1S/C10H20O3/c1-5-6-7-12-9(11)8-13-10(2,3)4/h5-8H2,1-4H3 |

InChI Key |

DARALWWAWHQGQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)COC(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl tert-butoxyacetate undergoes hydrolysis under acidic or basic conditions. In alkaline environments, saponification yields tert-butoxyacetic acid and butanol:

-

Hydrolysis with 2N NaOH in methanol at 0°C for 14 hours achieved 94% yield of tert-butoxyacetic acid.

-

Product purity: >99% (confirmed by -NMR and HPLC).

| Condition | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| 2N NaOH/MeOH | 0°C → RT | 14 | 94 |

Transesterification

The tert-butoxy group’s steric bulk directs regioselectivity in transesterification. For example, with methanol under acid catalysis:

-

Steric hindrance from the tert-butyl group slows reaction rates compared to linear esters.

-

Yields improve with bulky catalysts (e.g., triethylene diamine) that mitigate steric effects.

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes fragmentation:

-

Auto-ignition temperature: 589°C.

-

Decomposition products include acetic acid and carbon oxides.

Nucleophilic Substitution

The acetate group participates in SN2 reactions, though steric hindrance limits reactivity. For instance, with amines:

-

Bulky tert-butoxide groups reduce nucleophilic substitution rates by 40–60% compared to methyl analogs.

Oxidation and Reduction

-

Oxidation : Tert-butyl groups remain inert, but the acetate moiety oxidizes to ketones under strong conditions (e.g., KMnO₄).

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to tert-butoxyethanol.

Analytical Characterization

-

-NMR (δ ppm): 1.14 (s, 9H, tert-butyl), 3.87 (s, 2H, CH₂), 4.0 (t, 2H, OCH₂).

-

HPLC retention time: 8.2 min (C18 column, acetonitrile/water).

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Butyl tert-butoxyacetate | 55666-48-3 | C₁₀H₂₀O₃ | 188.26 | tert-butoxy, acetate, butyl ester |

| Butyl acetate | 123-86-4 | C₆H₁₂O₂ | 116.16 | Acetate, butyl ester |

| tert-Butyl 2-(3-formylphenoxy)acetate | 147593-90-6 | C₁₃H₁₆O₄ | 236.26 | Phenoxy, formyl, acetate |

| Butylcarbitol acetate | N/A | C₁₀H₂₀O₄ | 204.30 | Ethylene glycol ether, acetate |

| Butyl acrylate | 141-32-2 | C₇H₁₂O₂ | 128.17 | Acrylate, butyl ester |

Key Observations :

- Butyl acetate () is a simpler ester with a lower molecular weight and higher volatility (boiling point: 126°C) compared to this compound .

- tert-Butyl 2-(3-formylphenoxy)acetate () incorporates a reactive formyl group, making it suitable for further chemical modifications .

- Butylcarbitol acetate () contains an ethylene glycol ether chain, enhancing its solubility in polar solvents and increasing its boiling point (246.7°C) .

Key Observations :

Key Observations :

Q & A

Basic Questions

Q. What are the key safety considerations when handling Butyl tert-butoxyacetate in laboratory settings?

- Methodological Answer : Prioritize flammability and toxicity precautions. Use fume hoods to minimize inhalation risks (GHS classification: Acute Toxicity Category 4, Flammable Liquid Category 2) . For spills, adsorb with inert materials (e.g., silica gel) and avoid water to prevent environmental contamination. Store in flame-resistant cabinets at recommended temperatures (e.g., <25°C) . Always consult SDS for compound-specific reactivity data, as decomposition products may not be fully characterized .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : A typical route involves esterification between tert-butoxyacetic acid and butanol using acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Intermediate isolation may require fractional distillation due to boiling point similarities (e.g., tert-butyl formate: bp 50–55°C) . Purify via column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. What analytical techniques are recommended for confirming the purity of this compound?

- Methodological Answer : Use GC-MS for volatile impurities and HPLC for non-volatile contaminants. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for characteristic C=O (∼1740 cm⁻¹) and tert-butyl group vibrations .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in hydrolysis studies be resolved?

- Methodological Answer : Discrepancies in hydrolysis rates (acidic vs. basic conditions) may arise from steric hindrance of the tert-butyl group. Design kinetic studies using pH-controlled buffers and track ester degradation via UV-Vis (e.g., monitoring acetate release). Compare computational models (DFT for transition-state analysis) with experimental Arrhenius plots to identify mechanistic outliers .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during esterification. Use asymmetric organocatalysis with proline derivatives to enhance stereocontrol. Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry. For scale-up, evaluate solvent effects (e.g., tert-butyl alcohol as a co-solvent) on reaction efficiency .

Q. How can researchers assess the ecological impact of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 201/202 tests for acute aquatic toxicity using Daphnia magna and algae. Measure biodegradability via OECD 301F (manometric respirometry). For persistent metabolites, apply LC-MS/MS to identify transformation products. Correlate experimental data with EPI Suite predictions for bioaccumulation potential (log Kow) .

Q. What advanced techniques address inconsistencies in reported thermodynamic stability data?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure decomposition enthalpy. Validate with isothermal thermogravimetric analysis (TGA) under inert atmospheres. Cross-reference with computational thermodynamics (e.g., Gaussian09 for Gibbs free energy calculations). Address discrepancies by standardizing experimental conditions (e.g., heating rate, sample mass) .

Q. How should this compound be stabilized for long-term storage in oxygen-sensitive reactions?

- Methodological Answer : Store under nitrogen or argon in amber glass to prevent photodegradation. Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation. Monitor peroxide formation periodically via iodometric titration. For cryogenic storage, pre-purify solvents to remove trace protic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.